molecular formula C18H21NO5 B263321 N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B263321
M. Wt: 331.4 g/mol
InChI Key: LWYAFHQKROSBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and improve athletic performance, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. In addition, it has been shown to increase the expression of genes involved in muscle fiber type switching, which may explain its ability to enhance endurance and improve athletic performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its ability to enhance endurance and improve athletic performance. This makes it a valuable tool for studying the effects of exercise on metabolism and gene expression. However, one of the limitations of this compound is its potential to cause cancer in animal models. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research on N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia in humans. Another direction is to investigate its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease in humans. Furthermore, more research is needed to understand the mechanism of action of this compound and its effects on gene expression and metabolism.

Synthesis Methods

The synthesis of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps. The first step is the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide. The second step involves the reaction of 3-(2-methoxyethoxy)aniline with 2-(4-methoxyphenoxy)acetamide in the presence of potassium carbonate to form this compound. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its ability to enhance endurance and improve athletic performance.

properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H21NO5/c1-21-10-11-23-17-5-3-4-14(12-17)19-18(20)13-24-16-8-6-15(22-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)

InChI Key

LWYAFHQKROSBHP-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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